4-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-5-carbonitrile
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Description
The compound “4-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-5-carbonitrile” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl ring with a trifluoromethoxy group attached . The trifluoromethoxy group is known to be electron-withdrawing, which can influence the properties of the molecule .
Synthesis Analysis
While the specific synthesis for this compound is not detailed in the available literature, compounds with similar structures have been synthesized. For instance, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically . The trifluoromethoxy group was introduced into the side chain of polydithienylpyrroles .Scientific Research Applications
Antioxidant Properties and Chemical Diversification
Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles, related compounds to 4-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-5-carbonitrile, have been synthesized and analyzed for their antioxidant properties. Compounds like 5-phenyl-1-(2-(phenylselanyl)phenyl)-1H-1,2,3-triazole-4-carbonitrile showed high antioxidant effects. Additionally, these compounds were converted into complex products containing both triazole and tetrazole systems, indicating potential for diverse chemical applications (Savegnago et al., 2016).
Antimicrobial Activities
Novel derivatives like 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile have been synthesized and showed antimicrobial activities. These compounds were characterized by spectroscopic analyses and the triazenes and 1,4-bis derivatives indicated a broad spectrum of antimicrobial properties (Al‐Azmi & Mahmoud, 2020).
Anticancer Potential
Certain derivatives of 4-hetaryl-5-amino-1-aryl-1H-1,2,3-triazoles and 3H-[1,2,3]triazolo[4,5-b]pyridines were synthesized and tested for anticancer activity. These compounds, like (5-amino-1H1,2,3-triazol-4-yl)quinazolin-4(3H)-ones, displayed selective influence on specific cancer cell lines, indicating potential as anticancer agents. The compounds were also less toxic than conventional treatments, suggesting their promise for therapeutic applications (Pokhodylo et al., 2020).
Nuclear Fluorination
Studies on nuclear fluorination of 3,5-diarylisoxazoles using N-F reagent Selectfluor® revealed that substrates with neutral or activating substituents can undergo C-4 fluorination. This process occurred efficiently in various solvents and temperatures, highlighting the potential of these compounds for diverse synthetic applications (Stephens & Blake, 2004).
Deprotometalation-Iodolysis and Synthesis of Resveratrol Analogues
1-Aryl- and 2-aryl-1,2,3-triazoles underwent deprotometalation-iodolysis, yielding 5-substituted derivatives. Notably, 2-(4-trifluoromethoxy)phenyl-1,2,3-triazole underwent reactions at the 4 position, leading to the synthesis of resveratrol analogues with moderate antibacterial activity and promising antiproliferative effects (Nagaradja et al., 2015).
Properties
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]-2H-triazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N4O/c11-10(12,13)18-7-3-1-6(2-4-7)9-8(5-14)15-17-16-9/h1-4H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNYPPNRVOBEBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=C2C#N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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